N-Fmoc-4-Br-DL-tryptophan
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Overview
Description
N-Fmoc-4-Br-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 4-position of the indole ring. This modification enhances its utility in peptide synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-Br-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group, followed by bromination at the 4-position of the indole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-Br-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution yields N-Fmoc-4-azido-DL-tryptophan.
Deprotection Reactions: Removal of the Fmoc group yields 4-Br-DL-tryptophan.
Scientific Research Applications
N-Fmoc-4-Br-DL-tryptophan has diverse applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein engineering and enzyme studies.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized peptides and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-Fmoc-4-Br-DL-tryptophan involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-4-bromo-L-tryptophan
- N-Fmoc-4-chloro-DL-tryptophan
- N-Fmoc-4-iodo-DL-tryptophan
Uniqueness
N-Fmoc-4-Br-DL-tryptophan is unique due to the presence of both the Fmoc protecting group and the bromine atom. This combination allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C26H21BrN2O4 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI Key |
OUMZDLOCSOPQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |
Origin of Product |
United States |
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